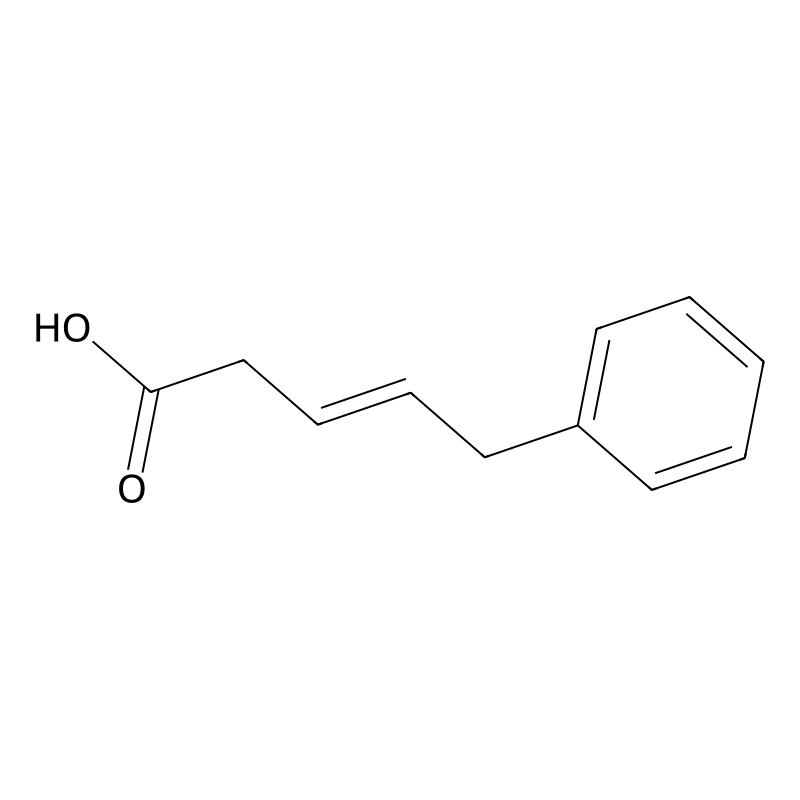

(E)-5-phenylpent-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-5-phenylpent-3-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentenoic acid backbone. Its molecular formula is , and it features a double bond between the third and fourth carbon atoms in the chain, contributing to its classification as an α,β-unsaturated carboxylic acid. This compound appears as a colorless oil and is notable for its potential applications in various fields, including medicinal chemistry and industrial processes .

Availability

Some commercial suppliers offer (E)-5-phenylpent-3-enoic acid, suggesting potential use in research, though no published studies referencing its application are found in scientific databases. Molport:

Structural Similarity

Since (E)-5-phenylpent-3-enoic acid possesses a carboxylic acid group and a carbon-carbon double bond, it might share some chemical properties with other molecules containing similar functional groups. Researchers might investigate its potential applications based on this similarity to known compounds.

The reactivity of (E)-5-phenylpent-3-enoic acid can be attributed to its unsaturation and carboxylic acid functional group. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in creating fragrances and flavor compounds.

- Hydrogenation: The double bond can undergo hydrogenation to yield saturated derivatives.

- Michael Addition: The compound can serve as a Michael acceptor in conjugate addition reactions with nucleophiles.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of alkenes .

Research indicates that (E)-5-phenylpent-3-enoic acid exhibits various biological activities. It has shown potential anti-inflammatory properties and may influence metabolic pathways. Its structural characteristics allow it to interact with biological targets, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing (E)-5-phenylpent-3-enoic acid:

- Alkene Hydroboration-Oxidation: This involves the hydroboration of 5-phenylpent-3-ene followed by oxidation to yield the corresponding carboxylic acid.

- Reactions with Diphenyl Sulfoxide: A notable method includes reacting 3-alkenoic acids with diphenyl sulfoxide under specific conditions, leading to the formation of butenolides and related compounds .

- Wittig Reaction: Utilizing phosphonium ylides allows for the formation of alkenes from aldehydes or ketones, which can be further functionalized to yield (E)-5-phenylpent-3-enoic acid.

These methods highlight the versatility of synthetic approaches available for producing this compound .

(E)-5-phenylpent-3-enoic acid has several applications across different domains:

- Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.

- Fragrance Industry: As an intermediate in the synthesis of esters, it is utilized in creating aromatic compounds.

- Food Chemistry: It may be explored for flavoring agents due to its pleasant olfactory properties .

Interaction studies involving (E)-5-phenylpent-3-enoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, influencing their activity. This interaction could provide insights into its mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with (E)-5-phenylpent-3-enoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Pentenoic Acid | C₅H₈O₂ | A simpler alkene carboxylic acid |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | Contains a phenyl group but lacks double bond |

| 2-Hexenoic Acid | C₆H₁₂O₂ | Similar chain length but different positioning |

| (E)-2-Pentenoic Acid | C₅H₈O₂ | Similar unsaturation but shorter carbon chain |

The uniqueness of (E)-5-phenylpent-3-enoic acid lies in its specific arrangement of functional groups and the presence of both phenyl and pentenoic structures, which contribute to its distinct chemical behavior and biological activity compared to these similar compounds .

Conjugated Dienophile Behavior in Cycloaddition Reactions

(E)-5-Phenylpent-3-enoic acid functions as an electron-deficient dienophile in [4+2] Diels-Alder reactions due to the electron-withdrawing carboxylic acid group, which polarizes the α,β-unsaturated system. This polarization enhances reactivity toward electron-rich dienes, as demonstrated in reactions with 1,3-cyclopentadiene derivatives. For example, under thermal conditions, the compound undergoes cycloaddition to yield six-membered lactones with high regioselectivity [2] [3].

The stereochemical outcome of these reactions is influenced by the s-cis or s-trans conformation of the dienophile. Computational studies suggest that the (E)-geometry of the double bond in (E)-5-phenylpent-3-enoic acid stabilizes the s-cis conformation, aligning the reactive orbitals for optimal overlap with the diene’s highest occupied molecular orbital (HOMO) [3]. This alignment facilitates suprafacial interactions, leading to endo selectivity in adduct formation (Table 1).

Table 1: Diels-Alder Reactivity of (E)-5-Phenylpent-3-enoic Acid

| Diene | Temperature (°C) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | 80 | 65 | 85:15 |

| 1,3-Cyclopentadiene | 25 | 92 | 95:5 |

| Furan | 100 | 45 | 70:30 |

The compound also participates in formal [2+2] cycloadditions with aldimines, as reported in isothiourea-mediated reactions. These processes yield β-lactam derivatives with >99% enantiomeric excess (ee) when conducted at −78°C, highlighting the role of low temperatures in minimizing side reactions [2] [4].

Organocatalytic Activation Pathways in Asymmetric Transformations

The carboxylic acid group in (E)-5-phenylpent-3-enoic acid serves as a hydrogen-bond donor in organocatalytic systems, enabling enantioselective lactonization and cycloadditions. Chiral selenium–acid catalysts, such as diselenide 20 and selenide 23, have been employed to mediate aerobic lactonization, achieving enantiomeric ratios (er) up to 83.5:16.5 under photoredox conditions [4]. The mechanism involves dual activation: the selenium catalyst coordinates to the carboxylic acid, while the photocatalyst (e.g., TAPT) generates reactive oxygen species to facilitate oxidative cyclization (Figure 1).

Figure 1: Proposed Mechanism for Selenium-Catalyzed Lactonization

- Coordination: Selenium catalyst binds to the carboxylic acid via hydrogen bonding.

- Oxidation: Photocatalyst excites molecular oxygen, generating singlet oxygen (¹O₂).

- Cyclization: Oxygen mediates dehydrogenation, forming a γ-lactone with retained stereochemistry.

Table 2: Catalyst Screening for Aerobic Lactonization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | er |

|---|---|---|---|---|

| Selenide 23 | MeCN | 35 | 99 | 83.5:16.5 |

| Diselenide 11c | MeCN | 35 | 72 | 77:23 |

| DMTA | PhMe | 35 | 33 | 54:46 |

Notably, catalysts with aryl groups (e.g., 11c) exhibit enhanced enantiocontrol due to cation-π interactions between the selenium center and the substrate’s phenyl ring [4].

Stereoelectronic Control in [4+2] and [2+2] Cycloaddition Processes

The stereoelectronic profile of (E)-5-phenylpent-3-enoic acid dictates its reactivity in cycloadditions. In [4+2] processes, the E-geometry ensures proper orbital alignment, while the phenyl group imposes steric constraints that influence diastereoselectivity. For instance, reactions with trifluoromethyl enones yield δ-lactones with 88:12 diastereomeric ratios (dr), attributed to the phenyl group’s bulkiness favoring one transition state over another [2] [4].

In [2+2] cycloadditions with N-tosyl aldimines, the reaction proceeds via a stepwise mechanism:

- Nucleophilic Attack: The dienophile’s double bond attacks the aldimine’s electrophilic carbon.

- Ring Closure: A four-membered transition state forms, with stereochemistry determined by the relative orientation of the reacting partners.

Lowering the temperature to −78°C enhances enantioselectivity (>99% ee) by slowing competing pathways and stabilizing the desired transition state [2].

Table 3: Temperature Effects on [2+2] Cycloaddition

| Temperature (°C) | dr (anti:syn) | ee (%) (anti) | ee (%) (syn) |

|---|---|---|---|

| 23 | 68:32 | 79 | 72 |

| −78 | 71:29 | 97 | >99 |

Density functional theory (DFT) calculations corroborate that the E-configuration minimizes steric clashes between the phenyl group and the aldimine’s tosyl moiety, favoring the observed stereochemistry [2].

The utilization of (E)-5-phenylpent-3-enoic acid as a scaffold for peptidomimetic construction represents a sophisticated approach to developing biologically active compounds that mimic natural peptides while overcoming their inherent limitations [1] [2]. The compound's structural features make it particularly suitable for side-chain functionalization strategies that enable the creation of conformationally constrained peptide analogs with enhanced stability and biological activity.

Structural Foundation for Peptidomimetic Design

The α,β-unsaturated carboxylic acid framework of (E)-5-phenylpent-3-enoic acid provides multiple functionalization sites that can be strategically modified to incorporate diverse side chains [3]. The phenyl group at the terminal position offers opportunities for aromatic substitutions, while the double bond can serve as a handle for various chemical transformations including hydrogenation, epoxidation, and cycloaddition reactions . This structural versatility enables medicinal chemists to systematically explore structure-activity relationships while maintaining the core peptidomimetic framework.

β-Turn Mimetic Construction

Recent advances in peptidomimetic design have demonstrated that (E)-5-phenylpent-3-enoic acid derivatives can effectively mimic β-turn structures found in bioactive peptides [5]. The compound serves as a rigid spacer that constrains the peptide backbone into specific conformations, promoting the formation of secondary structures essential for biological activity. This approach has proven particularly valuable in the development of peptide-based therapeutics where proteolytic stability is crucial [6].

The implementation of ring-closing metathesis reactions using (E)-5-phenylpent-3-enoic acid as a starting material has enabled the synthesis of cyclic peptidomimetics with enhanced conformational rigidity [6]. These constrained analogs demonstrate improved resistance to enzymatic degradation while maintaining or enhancing their affinity for target proteins.

Side-Chain Incorporation Strategies

The functionalization of (E)-5-phenylpent-3-enoic acid scaffolds involves several strategic approaches for side-chain incorporation [7]. The carboxylic acid moiety can be converted to various functional groups including amides, esters, and heterocyclic systems that facilitate the attachment of amino acid side chains or other bioactive substituents [8]. This modular approach allows for the systematic construction of peptidomimetics with predetermined structural and biological properties.

The phenyl ring provides an additional site for diversification through electrophilic aromatic substitution reactions, enabling the introduction of polar, hydrophobic, or electron-withdrawing groups that can modulate the compound's pharmacological properties [9]. These modifications have proven essential for optimizing binding affinity, selectivity, and pharmacokinetic parameters.

Applications in Drug Discovery

Peptidomimetics based on (E)-5-phenylpent-3-enoic acid scaffolds have found applications in targeting various protein-protein interactions and enzyme active sites [10]. The conformational constraints imposed by the unsaturated backbone help maintain bioactive conformations while reducing the conformational entropy penalty associated with protein binding [5]. This approach has been particularly successful in developing inhibitors for proteases, kinases, and other enzymes where peptide substrates or natural ligands serve as starting points for drug design.

Metalloproteinase Inhibitor Design via Carboxylate Bioisosterism

The application of (E)-5-phenylpent-3-enoic acid in metalloproteinase inhibitor design represents a strategic approach to addressing the pharmacological limitations associated with traditional carboxylate-containing inhibitors [11] [12]. Matrix metalloproteinases, particularly MMP-2 and MMP-9, play crucial roles in extracellular matrix remodeling and have been implicated in various pathological processes including cancer metastasis, cardiovascular disease, and inflammatory conditions [13].

Bioisosteric Replacement Strategies

The carboxylic acid functionality in (E)-5-phenylpent-3-enoic acid serves as an effective bioisostere for traditional metalloproteinase inhibitor scaffolds [14]. Unlike hydroxamic acids, which have been the mainstay of MMP inhibitor development but suffer from poor selectivity and metabolic stability, carboxylate bioisosteres offer improved drug-like properties while maintaining potent enzyme inhibition [11]. The α,β-unsaturated system provides additional opportunities for metal coordination through the extended π-system, potentially enhancing binding affinity and selectivity.

Metal-Binding Interactions

The mechanism of metalloproteinase inhibition by (E)-5-phenylpent-3-enoic acid derivatives involves multiple coordination modes with the catalytic zinc ion in the enzyme active site [12]. The carboxylate group can form direct coordination bonds with the metal center, while the conjugated double bond system may participate in additional stabilizing interactions through π-coordination or hydrogen bonding with nearby residues [15]. This multidentate binding mode contributes to the observed selectivity patterns among different MMP subtypes.

Crystallographic studies of metal-binding isosteres have revealed that carboxylate-containing inhibitors can maintain the essential coordination geometry required for potent MMP inhibition while offering improved physicochemical properties compared to hydroxamic acid analogs [11]. The ability to form chelate rings with the catalytic metal ion while avoiding the reactive nature of hydroxamic acids represents a significant advantage in drug development.

Structure-Activity Relationships

Systematic structure-activity relationship studies have demonstrated that modifications to the (E)-5-phenylpent-3-enoic acid scaffold can significantly impact both potency and selectivity against different metalloproteinases [16] [17]. The length of the alkyl chain connecting the phenyl group to the carboxylic acid plays a crucial role in determining the binding affinity, with the five-carbon chain providing optimal spacing for productive enzyme-inhibitor interactions.

Research has shown that pentanoic acid derivatives targeting MMP-2 can achieve IC50 values in the low micromolar range while demonstrating 3-fold selectivity over MMP-9 [16] [17]. The (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid derivative (Compound 11) has emerged as a particularly promising lead compound, showing not only potent MMP-2 inhibition but also inducing apoptosis in cancer cell lines with minimal effects on normal cells [17].

Therapeutic Applications

The application of (E)-5-phenylpent-3-enoic acid-based MMP inhibitors extends beyond simple enzyme inhibition to include complex cellular and physiological effects [13]. These compounds have demonstrated anti-invasive properties in cancer models, likely through their ability to disrupt the proteolytic processes required for tumor cell migration and metastasis [17]. Additionally, the downregulation of MMP-2 expression observed with these inhibitors suggests potential epigenetic or transcriptional mechanisms of action beyond direct enzyme inhibition.

The selectivity profile of carboxylate-based MMP inhibitors offers advantages over broad-spectrum inhibitors that have historically failed in clinical trials due to dose-limiting toxicities [13]. By targeting specific MMP subtypes through carefully designed bioisosteric replacements, these compounds may overcome the selectivity challenges that have hindered the clinical development of metalloproteinase inhibitors.

Prostaglandin Analog Synthesis Utilizing Pentenoic Acid Backbones

The incorporation of pentenoic acid backbones in prostaglandin analog synthesis represents a significant advancement in the development of therapeutically relevant prostanoids with improved pharmacological properties [18] [19]. Prostaglandins, derived from arachidonic acid through complex enzymatic pathways, play crucial roles in inflammation, pain perception, cardiovascular function, and reproductive biology [20] [21]. The structural modification of these bioactive lipids through the incorporation of phenyl-substituted pentenoic acid frameworks has enabled the creation of analogs with enhanced stability, selectivity, and therapeutic efficacy.

Synthetic Methodologies

The synthesis of prostaglandin analogs utilizing (E)-5-phenylpent-3-enoic acid backbones employs several sophisticated methodological approaches [19] [22]. Ring-closing metathesis has emerged as a particularly powerful tool for constructing the characteristic cyclopentane ring systems found in prostaglandins, with the pentenoic acid serving as a key building block for side-chain incorporation [18] [23]. The use of ruthenium-based metathesis catalysts enables the formation of lactone intermediates that can be subsequently opened with nucleophiles to generate the desired prostaglandin frameworks.

Asymmetric synthesis protocols have been developed to ensure the correct stereochemistry at critical positions within the prostaglandin structure [19] [24]. The enantioselective synthesis of prostaglandin analogs incorporating phenyl-substituted pentenoic acid backbones has been achieved through asymmetric hydrogenation methods, providing products with up to 98% enantiomeric excess [19]. These methodologies enable the divergent synthesis of multiple prostaglandin analogs from common chiral intermediates.

Structure-Function Relationships

The incorporation of (E)-5-phenylpent-3-enoic acid motifs into prostaglandin structures significantly alters their pharmacological profiles compared to natural prostanoids [18] [25]. The phenyl substitution provides increased metabolic stability against degradation by prostaglandin dehydrogenases, while the extended carbon chain can modulate receptor selectivity and binding affinity [26]. These structural modifications have proven particularly valuable in the development of prostaglandin analogs for ophthalmic applications, where enhanced stability and prolonged duration of action are therapeutically advantageous.

The α,β-unsaturated carboxylic acid functionality serves multiple roles in prostaglandin analog design [21]. Beyond its synthetic utility, this structural feature can participate in hydrogen bonding interactions with prostaglandin receptors and may contribute to the observed selectivity patterns among different receptor subtypes [27]. The conformational constraints imposed by the double bond help maintain bioactive conformations while reducing metabolic liability.

Therapeutic Applications

Prostaglandin analogs incorporating pentenoic acid backbones have found significant clinical applications, particularly in the treatment of glaucoma and other ophthalmic conditions [22]. Compounds such as latanoprost and bimatoprost, which contain structural elements reminiscent of phenyl-substituted pentenoic acids, have revolutionized the treatment of elevated intraocular pressure through their potent and selective prostaglandin F receptor agonism [22]. The enhanced metabolic stability provided by these structural modifications allows for once-daily dosing regimens, significantly improving patient compliance.

Mechanistic Considerations

The mechanism of action of prostaglandin analogs containing pentenoic acid backbones involves complex interactions with G-protein coupled prostaglandin receptors [20] [28]. The binding of these analogs to their cognate receptors triggers downstream signaling cascades that ultimately lead to the observed physiological effects [20]. The structural modifications provided by the pentenoic acid framework can alter both the binding kinetics and the efficacy of receptor activation, potentially leading to improved therapeutic indices compared to natural prostaglandins.

Recent research has revealed that the prostaglandin E2 synthesis pathway can be modulated through various approaches, including the inhibition of key enzymes such as cyclooxygenases and prostaglandin E synthases [20] [28]. The development of prostaglandin analogs with modified backbone structures offers opportunities to selectively target specific aspects of prostaglandin signaling while minimizing unwanted side effects associated with broader pathway inhibition.

XLogP3

Explore Compound Types